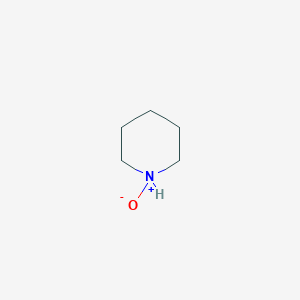
1-Oxo-1lambda~5~-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda~5~-piperidine, also known as piperidinone, is a heterocyclic organic compound with the molecular formula C5H9NO. It consists of a six-membered ring containing five methylene groups (-CH~2~-) and one carbonyl group (C=O) attached to the nitrogen atom. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxo-1lambda~5~-piperidine can be synthesized through several methods:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as palladium or rhodium.
Cyclization of Amino Acids: Another method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation of pyridine or cyclization of amino acids using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the carbonyl group under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced forms of piperidinone .
Scientific Research Applications
1-Oxo-1lambda~5~-piperidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-oxo-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Oxo-1lambda~5~-piperidine can be compared with other similar compounds, such as:
Piperidine: Unlike piperidine, this compound contains a carbonyl group, making it more reactive in certain chemical reactions.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
23162-18-7 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
CUCJJMLDIUSNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


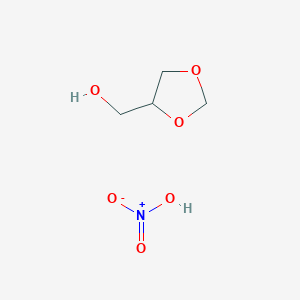

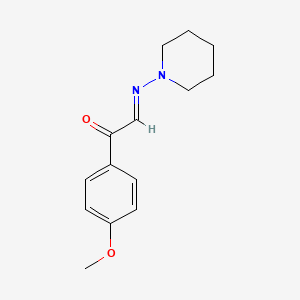
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)


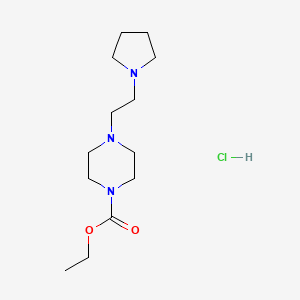
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
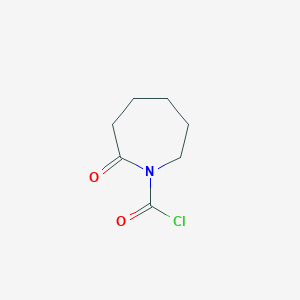
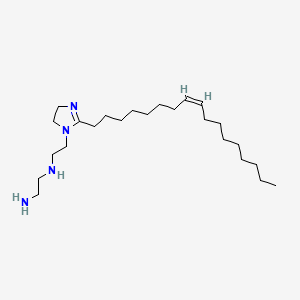
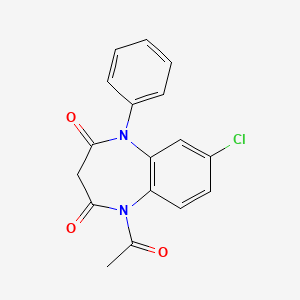
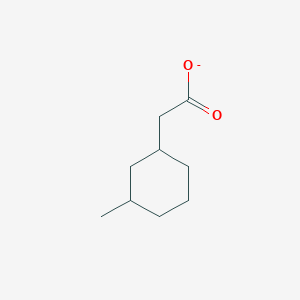
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

